molecular formula C44H34O22 B12827931 [(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate CAS No. 86588-87-6

[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B12827931
CAS No.: 86588-87-6
M. Wt: 914.7 g/mol
InChI Key: LXQFRGHXODSYNA-AEFLMXPHSA-N
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Description

(2R,2’R,3R,3’R,4S)-5,5’,7,7’-Tetrahydroxy-2,2’-bis(3,4,5-trihydroxyphenyl)-[4,6’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is a complex polyphenolic compound. It is characterized by multiple hydroxyl groups and a bichroman structure, making it a potent antioxidant. This compound is often studied for its potential health benefits, including anti-inflammatory and anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires a catalyst, such as an acid or base, to facilitate the formation of the bichroman structure. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the integrity of the multiple hydroxyl groups and the bichroman structure.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its biological activity.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Quinones, peroxides.

    Reduction Products: Reduced polyphenols.

    Substitution Products: Esterified or etherified derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study polyphenolic chemistry and antioxidant mechanisms.

    Biology: Investigated for its role in cellular protection against oxidative stress.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The multiple hydroxyl groups play a crucial role in this activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

    Epigallocatechin gallate: Another polyphenolic compound with strong antioxidant properties.

    Resveratrol: Known for its anti-inflammatory and cardioprotective effects.

    Curcumin: A polyphenol with potent anti-inflammatory and anti-cancer activities.

Uniqueness: (2R,2’R,3R,3’R,4S)-5,5’,7,7’-Tetrahydroxy-2,2’-bis(3,4,5-trihydroxyphenyl)-[4,6’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is unique due to its bichroman structure and the high number of hydroxyl groups, which contribute to its exceptional antioxidant capacity. This structural complexity also allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

86588-87-6

Molecular Formula

C44H34O22

Molecular Weight

914.7 g/mol

IUPAC Name

[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C44H34O22/c45-17-9-19(46)32-30(10-17)64-41(14-3-23(50)37(58)24(51)4-14)42(66-44(62)16-7-27(54)39(60)28(55)8-16)34(32)33-20(47)12-29-18(35(33)56)11-31(40(63-29)13-1-21(48)36(57)22(49)2-13)65-43(61)15-5-25(52)38(59)26(53)6-15/h1-10,12,31,34,40-42,45-60H,11H2/t31-,34-,40-,41-,42-/m1/s1

InChI Key

LXQFRGHXODSYNA-AEFLMXPHSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Origin of Product

United States

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